molecular formula C20H18Cl2N4O4 B5027178 1-(3,5-Dichlorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione CAS No. 5568-56-9

1-(3,5-Dichlorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B5027178
CAS No.: 5568-56-9
M. Wt: 449.3 g/mol
InChI Key: SICHCNGFJGTIOT-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is characterized by the presence of dichlorophenyl and nitrophenyl groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O4/c21-13-9-14(22)11-17(10-13)25-19(27)12-18(20(25)28)24-7-5-23(6-8-24)15-1-3-16(4-2-15)26(29)30/h1-4,9-11,18H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICHCNGFJGTIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386120
Record name STK391915
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5568-56-9
Record name STK391915
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. The starting materials often include 3,5-dichlorophenyl derivatives and 4-nitrophenylpiperazine. The key steps may involve:

    Nucleophilic substitution: reactions to introduce the piperazine moiety.

    Cyclization: reactions to form the pyrrolidine-2,5-dione ring.

    Oxidation: or steps to achieve the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: to accelerate reaction rates.

    Solvent selection: to enhance solubility and reaction efficiency.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Solvents: Such as dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(3,5-Dichlorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate biological responses.

    Pathways: Alteration of signaling pathways to achieve desired effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dichlorophenyl)-3-[4-(4-aminophenyl)piperazin-1-yl]pyrrolidine-2,5-dione: Similar structure with an amine group instead of a nitro group.

    1-(3,5-Dichlorophenyl)-3-[4-(4-methylphenyl)piperazin-1-yl]pyrrolidine-2,5-dione: Similar structure with a methyl group instead of a nitro group.

Uniqueness

1-(3,5-Dichlorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties.

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